2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 898460-66-7
VCID: VC4517587
InChI: InChI=1S/C24H34N4O2S/c1-5-27(6-2)14-9-15-28-21-13-8-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-7-10-17(3)18(20)4/h7,10,12H,5-6,8-9,11,13-16H2,1-4H3,(H,25,29)
SMILES: CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3C)C
Molecular Formula: C24H34N4O2S
Molecular Weight: 442.62

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide

CAS No.: 898460-66-7

Cat. No.: VC4517587

Molecular Formula: C24H34N4O2S

Molecular Weight: 442.62

* For research use only. Not for human or veterinary use.

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide - 898460-66-7

Specification

CAS No. 898460-66-7
Molecular Formula C24H34N4O2S
Molecular Weight 442.62
IUPAC Name 2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Standard InChI InChI=1S/C24H34N4O2S/c1-5-27(6-2)14-9-15-28-21-13-8-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-7-10-17(3)18(20)4/h7,10,12H,5-6,8-9,11,13-16H2,1-4H3,(H,25,29)
Standard InChI Key ONXJIYCOXDMYQQ-UHFFFAOYSA-N
SMILES CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC(=C3C)C

Introduction

The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of thioacetamides. It features a cyclopenta[d]pyrimidine core linked to a diethylamino propyl side chain, which contributes to its potential biological activities. This compound is of interest in medicinal chemistry due to its unique structural characteristics and potential applications in developing pharmaceuticals that target specific biological pathways.

Structural Characteristics

  • Molecular Formula: The molecular formula for this compound is not explicitly provided in the available literature, but similar compounds typically have a molecular weight around 430-450 g/mol, depending on the specific substituents.

  • Core Structure: The cyclopenta[d]pyrimidine core is a key feature, providing a bicyclic structure that can interact with biological targets.

  • Side Chain: The diethylamino propyl side chain enhances solubility and potential interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Common methods include the formation of thioamide linkages and the incorporation of specific functional groups. The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are often used for purification after synthesis.

Potential Biological Activities

Compounds with similar structural motifs often exhibit significant biological activities, including interactions with enzymes or receptors involved in cell signaling pathways. Research suggests that these compounds may have binding affinity to proteins involved in metabolic processes or signal transduction pathways. Techniques like molecular docking simulations can be used to predict these interactions quantitatively.

Data Table: Comparison of Similar Compounds

Compound NameMolecular Weight (g/mol)Core StructureSide ChainPotential Applications
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide432.6Cyclopenta[d]pyrimidineDiethylamino propylMedicinal chemistry, biological pathways
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide444.6Cyclopenta[d]pyrimidineDiethylamino propylBiological activities, signal transduction
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide432.6Cyclopenta[d]pyrimidineDiethylamino propylPharmaceutical applications

Future Directions

Future research should focus on synthesizing this compound using optimized methods and evaluating its biological activities through in vitro and in vivo studies. Molecular docking simulations can provide insights into its potential interactions with biological targets, guiding further structural modifications to enhance its efficacy and selectivity. Additionally, exploring its pharmacokinetic properties will be crucial for assessing its potential as a drug candidate.

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